FAUC50 is a template molecular skeletal super-structure that can have different joined native-head groups added to its chemical composition to make various biogenic amines, catecholamines and neurotransmitters of those aforementioned categories into covalent binding ligands.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fasentin is an inhibitor of glucose transport. It partially inhibits glucose uptake in U937 and DU145 cells when used at concentrations ranging from 15 to 80 µM. Fasentin sensitizes PPC-1 prostate cancer and U937 leukemia cells, but not DU145 prostate cancer cells, to cell death induced by the Fas receptor activator CH-11 activating anti-Fas antibody (FAS). It also increases the expression of AspSyn and PCK2, genes associated with glucose deprivation, in PPC-1 cells and halts the cell cycle at the G0/G1 phase in U937 cells when used at concentrations of 50 and 40 µM, respectively. Fasentin is an inhibitor of glucose uptake, GluT1 inhibitor. Fasentin sensitizes cells to FAS-induced cell death. Fasentin selectively sensitized to death ligands, but did not decrease FLIP expression. It alters expression of genes associated with nutrient and glucose deprivation. Fasentin interacted with a unique site in the intracellular channel of the glucose transport protein GLUT1.
The free fatty acid receptor 1 (FFAR1; GPR40) is highly expressed in pancreatic β-cells and activated by medium and long-chain fatty acids. There is evidence of a link between FFAR1 (GPR40) and the ability of fatty acids to amplify glucose-stimulated insulin secretion, making this signaling pathway a potential target for regulating diabetes, obesity, and other metabolic disorders. TAK-875 is a selective FFAR1 (GPR40) agonist (EC50 = 26 nM) that does not exhibit activity on the related FFARs FFAR2 (GPR43) or FFAR3 (GPR41). Fasiglifam, also known as TAK-875, is a potent, selective, and orally bioavailable GPR40 agonist, with a pharmacokinetic profile enabling long-acting drug efficacy. TAK-875 showed potent plasma glucose-lowering action and insulinotropic action during an oral glucose tolerance test in female Wistar fatty rats with impaired glucose tolerance. TAK-875 is currently in clinical trials for the treatment of type 2 diabetes mellitus.
Fasnall is a selective FASN inhibitor that acts through its co-factor binding sites. Fasnall also shows potent anti-tumor activity in the MMTV-Neu model of HER2(+) breast cancer, particularly when combined with carboplatin.
FHZ is a highly selective, cell-permeable, non-cytotoxic probe for dual channel detection of (OH radical) and HOCl in live cells and zebrafish embryos.
GSK2190915 is a selective inhibitor of human 5-lipoxygenase-activating protein (FLAP; IC50 = 2.9 nM). It is selective for FLAP over 5-, 12-, and 15-lipoxygenase, leukotriene A4 (LTA4) hydrolase, LTC4 synthase, COX-1, and COX-2 (IC50s = >10 µm for all). GSK2190915 inhibits production of LTB4 induced by the calcium ionophore A23187 in isolated whole blood from human, rat, and mouse (IC50s = 436, 223, and 148 nM, respectively). It decreases increases in the levels of cysteinyl leukotriene (CysLT) and LTB4 induced by lung instillation of A23187 in the bronchoalveolar lavage fluid (BALF) of rats when administered at doses of 1 and 3 mg/kg. GSK219095 (3 mg/kg) also reduces increases in the levels of CysLT, LTB4, myeloperoxidase (MPO), and plasma protein extravasation in a mouse model of peritonitis induced by zymosan in mice. Fiboflapon, also known as AM-803 and GSK2190915, is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor with a potency of 2.9 nM in FLAP binding. FLAP is a key component early in the leukotriene pathway, a complex signaling process that exerts control over biological processes, such as inflammation and immunity. Fiboflapon binds to FLAP, inhibiting the synthesis of leukotrienes that cause inflammation.
Fialuridine (FIAU) is a nucleoside analog with antiviral activity. It inhibits thymidine kinases from herpes simplex virus types 1 and 2 with Ki values of 0.14 and 0.95 µM, respectively, while blocking green monkey Vero cell thymidine kinase less effectively (Ki = 53 µM). FIAU blocks DNA synthesis in human cytomegalovirus and hepatitis B, as well as herpes simplex. Notably, while FIAU has few adverse effects in several mammals, it causes mitochondrial toxicity leading to liver damage and death in humans. Fialuridine, also known as FIAU, DRG-0098, is a DNA-directed DNA polymerase inhibitor potentially for the treatment of HBV infection. Fialuridine induces acute liver failure in chimeric TK-NOG mice: a model for detecting hepatic drug toxicity prior to human testing. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts.
Ficellomycin is an aziridine antibiotic produced by Streptomyces ficellus, which displays high in vitro activity against Gram-positive bacteria including multidrug resistant strains of Staphylococcus aureus. Compared to currently available antibiotics, ficellomycin exhibits a unique mechanism of action-it impairs the semiconservative DNA replication by inducing the formation of deficient 34S DNA fragments, which lack the ability to integrate into larger DNA pieces and eventually the complete bacterial chromosome.